molecular formula C8H7BrN2O3 B8157690 2-Bromo-N-methyl-4-nitrobenzamide

2-Bromo-N-methyl-4-nitrobenzamide

Cat. No.: B8157690
M. Wt: 259.06 g/mol
InChI Key: KSCOESDCOXKNIR-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-4-nitrobenzamide is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzamide, characterized by the presence of bromine, methyl, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-methyl-4-nitrobenzamide typically involves the bromination of N-methyl-4-nitrobenzamide. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under reflux conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2-bromo-N-methyl-4-aminobenzamide.

    Oxidation: Formation of 2-bromo-4-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-N-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-4-nitrobenzamide depends on its interaction with molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

    2-Fluoro-N-methyl-4-nitrobenzamide: Similar structure but with a fluorine atom instead of bromine.

    2-Chloro-N-methyl-4-nitrobenzamide: Contains a chlorine atom instead of bromine.

    2-Iodo-N-methyl-4-nitrobenzamide: Contains an iodine atom instead of bromine.

Uniqueness: 2-Bromo-N-methyl-4-nitrobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. Bromine’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its fluorine, chlorine, and iodine analogs.

Properties

IUPAC Name

2-bromo-N-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCOESDCOXKNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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